![molecular formula C9H8Cl2 B3308740 1,6-Dichloro-2,3-dihydro-1H-indene CAS No. 939793-66-5](/img/structure/B3308740.png)
1,6-Dichloro-2,3-dihydro-1H-indene
Overview
Description
1,6-Dichloro-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C9H8Cl2 and a molecular weight of 187.07 .
Molecular Structure Analysis
The molecular structure of 1,6-Dichloro-2,3-dihydro-1H-indene consists of a six-membered carbon ring fused to a five-membered carbon ring, with two chlorine atoms attached .Chemical Reactions Analysis
While specific chemical reactions involving 1,6-Dichloro-2,3-dihydro-1H-indene are not available, indane derivatives have been used in various chemical reactions. For instance, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst, yields indanedione ethyl ester .Safety and Hazards
While specific safety and hazard information for 1,6-Dichloro-2,3-dihydro-1H-indene is not available, it’s important to handle all chemicals with care. They may be irritating and could pose health risks. Always wear appropriate protective equipment and ensure good ventilation when handling such compounds .
Future Directions
Indane-1,3-dione, a similar compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests that 1,6-Dichloro-2,3-dihydro-1H-indene could also have potential applications in various research fields.
properties
IUPAC Name |
1,6-dichloro-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUXERADRBPNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659682 | |
Record name | 1,6-Dichloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichloro-2,3-dihydro-1H-indene | |
CAS RN |
939793-66-5 | |
Record name | 1,6-Dichloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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